2-Chloro-6-(2,2-difluoroethoxy)quinoline
Description
2-Chloro-6-(2,2-difluoroethoxy)quinoline is a halogenated quinoline derivative characterized by a chlorine atom at the 2-position and a 2,2-difluoroethoxy group at the 6-position of the quinoline scaffold. These groups enhance metabolic stability and lipophilicity, which are critical for drug design .
Properties
IUPAC Name |
2-chloro-6-(2,2-difluoroethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2NO/c12-10-4-1-7-5-8(16-6-11(13)14)2-3-9(7)15-10/h1-5,11H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSNYOJUXPUGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,2-difluoroethoxy)quinoline typically involves the reaction of 2-chloroquinoline with 2,2-difluoroethanol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,2-difluoroethanol replaces the chlorine atom on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,2-difluoroethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-6-(2,2-difluoroethoxy)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,2-difluoroethoxy)quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Positioning and Functional Group Analysis
The table below compares key structural and functional attributes of 2-Chloro-6-(2,2-difluoroethoxy)quinoline with analogous compounds:
Key Differences and Implications
- Substituent Effects: Chlorine Position: Chlorine at the 2-position (target compound) vs. 4-position (e.g., CAS 103862-63-1) alters electronic distribution. The 2-Cl group may sterically hinder electrophilic substitution reactions compared to 4-Cl derivatives . Thiophene vs. Fluorinated Groups: The thiophene ring in CAS 5828-42-2 introduces sulfur, enabling unique binding interactions (e.g., with metal ions) but lacks the metabolic stability conferred by fluorine .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Fluorinated compounds (e.g., CAS 1285085-60-0 and the target) generally exhibit higher logP values than non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend the half-life of the target compound compared to ethoxy or methoxy derivatives .
- Synthetic Complexity : The trifluoromethyl group (CAS 1701-27-5) requires specialized reagents for synthesis, whereas the difluoroethoxy group in the target compound can be introduced via nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
